molecular formula C18H18ClN5O4S2 B4220038 5-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B4220038
M. Wt: 468.0 g/mol
InChI Key: UHLRXDCERABBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative featuring a 5-chloro substituent, a 2-(ethylsulfanyl) group, and a carboxamide linkage to a 4-sulfamoylphenyl moiety. The sulfamoyl group is further substituted with a 3,4-dimethyl-1,2-oxazol-5-yl ring. The ethylsulfanyl group enhances lipophilicity, while the oxazole ring introduces steric and electronic effects that may influence binding interactions .

Properties

IUPAC Name

5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-ethylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O4S2/c1-4-29-18-20-9-14(19)15(22-18)16(25)21-12-5-7-13(8-6-12)30(26,27)24-17-10(2)11(3)23-28-17/h5-9,24H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLRXDCERABBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the isoxazole ring, followed by the introduction of the sulfonyl group and the pyrimidine ring. The final step involves the chlorination of the compound to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs and their differences:

Compound Name Key Substituents Molecular Formula Notable Features
Target Compound 3,4-dimethyl-1,2-oxazol-5-yl sulfamoyl, ethylsulfanyl C₂₁H₂₁ClN₆O₃S₂ Oxazole ring enhances electron-withdrawing effects; moderate lipophilicity
5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide 2,6-dimethylpyrimidin-4-yl sulfamoyl C₂₂H₂₂ClN₇O₃S₂ Larger pyrimidine ring; potential for increased π-π interactions
5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide 4-fluorobenzylsulfanyl, ethyl-linked sulfamoylphenyl C₂₃H₂₁ClFN₅O₃S₂ Fluorine improves metabolic stability; benzyl group increases steric bulk
5-chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide 2-methoxyphenyl carboxamide C₁₅H₁₅ClN₃O₂S Methoxy group enhances solubility; lacks sulfamoyl moiety
4-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide Dihydropyrimidine core, sulfanylidene, dimethoxyphenyl C₂₁H₂₁ClN₂O₃S Reduced aromaticity in pyrimidine; sulfanylidene may alter reactivity

Functional Group Analysis

  • Ethylsulfanyl vs. Benzylsulfanyl : The ethylsulfanyl group in the target compound offers lower steric hindrance compared to the 4-fluorobenzylsulfanyl group in , which may improve membrane permeability but reduce target specificity.
  • Oxazole vs.

Biological Activity

5-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide, identified by its CAS number 874398-64-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN5O4S2, with a molecular weight of 482.0 g/mol. The structure features a pyrimidine core substituted with chloro, sulfamoyl, and ethylsulfanyl groups, contributing to its unique biological properties.

AttributeValue
CAS Number874398-64-8
Molecular FormulaC19H20ClN5O4S2
Molecular Weight482.0 g/mol
Structural FeaturesPyrimidine core with chloro and sulfamoyl groups

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that sulfamoyl derivatives can effectively inhibit bacterial growth against strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves interference with bacterial enzyme systems.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. In vitro assays demonstrated that certain derivatives showed strong inhibition of AChE with IC50 values comparable to established standards . Urease inhibition is also noteworthy, as it may lead to therapeutic applications in treating infections caused by urease-producing bacteria.

The biological activity of this compound is largely attributed to the presence of the sulfamoyl group, which mimics natural substrates and can bind to active sites of enzymes. This interaction can lead to reversible or irreversible inhibition depending on the structural context of the compound .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this structure:

  • Antibacterial Screening : A series of synthesized compounds were tested for antibacterial activity. The results indicated that modifications in the sulfamoyl group significantly influenced the antibacterial efficacy against various strains .
  • Enzyme Inhibition Studies : Research highlighted that certain derivatives demonstrated potent inhibition against AChE and urease, with IC50 values indicating strong potential as therapeutic agents .
  • Molecular Docking Studies : Computational docking studies have elucidated the interactions between these compounds and target enzymes at a molecular level, providing insights into their binding affinities and potential efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.